1-iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene
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Overview
Description
1-Iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes an iodine atom and a methoxyphenoxy group, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the iodination of a precursor compound followed by the introduction of the methoxyphenoxy group through etherification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
1-Iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound’s structure allows it to be explored for potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene involves its interaction with molecular targets through its functional groups. The iodine atom and methoxyphenoxy group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, making it a valuable tool for studying molecular mechanisms.
Comparison with Similar Compounds
Compared to other similar compounds, 1-iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene stands out due to its unique combination of functional groups. Similar compounds include:
1-Iodo-4-methoxybenzene: Lacks the butoxy and additional methoxyphenoxy groups, making it less versatile.
4-Iododiphenylether: Contains a simpler structure with fewer functional groups, limiting its applications.
Properties
IUPAC Name |
1-iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO3/c1-19-15-8-10-17(11-9-15)21-13-3-2-12-20-16-6-4-14(18)5-7-16/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTKQKDDXNEYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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